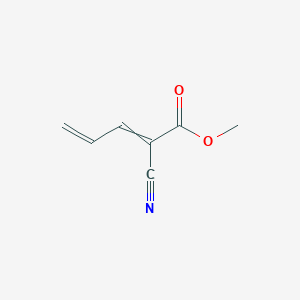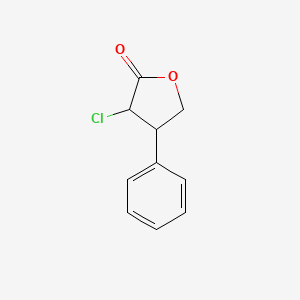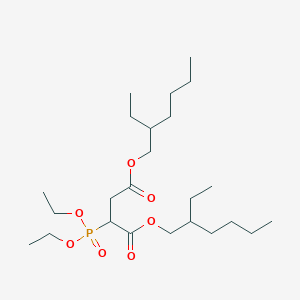
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes two ethylhexyl groups and a diethoxyphosphoryl group attached to a butanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated HCl gas. The reaction is then continued at a higher temperature of 40-70°C for 1-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then subjected to washing, filtration, and distillation processes to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The ethylhexyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, reduced organophosphorus compounds, and substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate signaling pathways, including PPARα activation, which is involved in lipid metabolism and glucose homeostasis . Additionally, it can induce oxidative stress and reactive oxygen species production, leading to various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features but different applications and toxicity profiles.
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound used as a lubricant additive and metal extractant.
Bis(2-ethylhexyl) terephthalate: Used in the production of flexible PVC products and has similar plasticizing properties.
Uniqueness
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is unique due to its specific combination of ethylhexyl and diethoxyphosphoryl groups, which confer distinct chemical and physical properties. Its versatility in various applications, ranging from industrial to biomedical fields, sets it apart from other similar compounds .
Propiedades
Número CAS |
78897-69-5 |
|---|---|
Fórmula molecular |
C24H47O7P |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate |
InChI |
InChI=1S/C24H47O7P/c1-7-13-15-20(9-3)18-28-23(25)17-22(32(27,30-11-5)31-12-6)24(26)29-19-21(10-4)16-14-8-2/h20-22H,7-19H2,1-6H3 |
Clave InChI |
AFEXHLCFNWEGEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


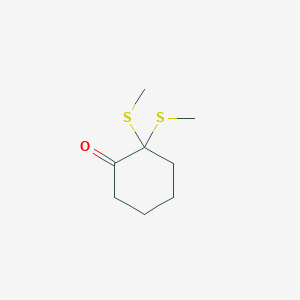
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

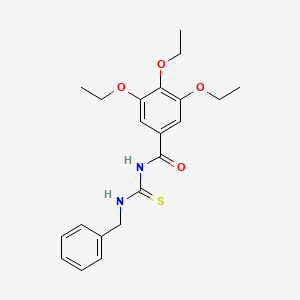
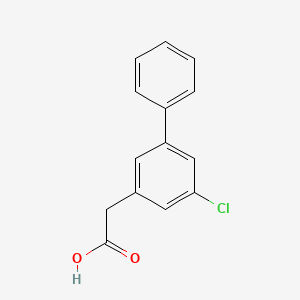

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
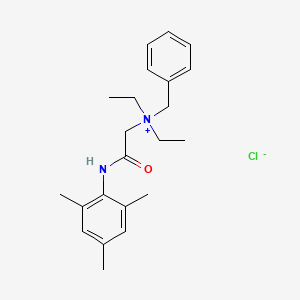
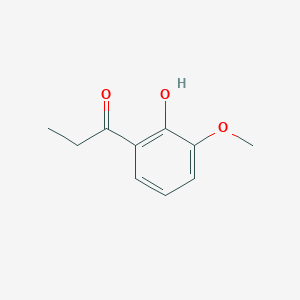

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

